2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-19(23,12-11-15-5-3-2-4-6-15)14-21-18(22)13-24-17-9-7-16(20)8-10-17/h2-10,23H,11-14H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDNYUFPWASMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)COC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 2-(4-Chlorophenoxy)Acetic Acid
This fragment is synthesized via nucleophilic aromatic substitution:
Step 1:
4-Chlorophenol reacts with ethyl bromoacetate in alkaline conditions (K₂CO₃/DMF, 80°C, 6 h) to yield ethyl 2-(4-chlorophenoxy)acetate.
Step 2:
Basic hydrolysis (NaOH/EtOH, reflux, 3 h) produces 2-(4-chlorophenoxy)acetic acid with >90% yield.
Preparation of 2-Hydroxy-2-Methyl-4-Phenylbutylamine
This chiral amine is constructed through a four-step sequence:
Step 1: Ketone Formation
Benzylacetone (4-phenyl-2-butanone) undergoes Grignard addition with methylmagnesium bromide (THF, 0°C→RT, 2 h) to form 2-methyl-4-phenyl-2-butanol.
Step 2: Tosylation
Alcohol protection using p-toluenesulfonyl chloride (pyridine/DCM, 0°C→RT, 12 h) achieves 2-methyl-4-phenyl-2-butyl tosylate (78% yield).
Step 3: Azide Substitution
Tosylate displacement with sodium azide (DMF, 80°C, 8 h) yields 2-azido-2-methyl-4-phenylbutane.
Step 4: Reduction to Amine
Staudinger reaction (PPh₃/THF-H₂O, RT, 4 h) followed by acidic workup generates the target amine.
Amide Bond Formation Strategies
Coupling the acid and amine components employs three principal methods:
Acid Chloride Route
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | SOCl₂, reflux, 2 h | 95% (chloride) |
| 2 | Amine, Et₃N, DCM, 0°C→RT, 12 h | 82% |
This method provides high purity but requires strict moisture control.
Carbodiimide-Mediated Coupling
Using EDCl/HOBt (DMF, RT, 24 h) achieves 78% yield with minimal racemization. Comparative studies show:
| Coupling Agent | Solvent | Time (h) | Yield |
|---|---|---|---|
| EDCl/HOBt | DMF | 24 | 78% |
| DCC/DMAP | CHCl₃ | 18 | 65% |
| HATU | DMF | 6 | 81% |
Enzymatic Aminolysis
Lipase B (Novozym 435) in tert-butanol (50°C, 72 h) achieves 45% yield with >99% ee, suitable for enantioselective synthesis.
Critical Process Optimization Parameters
Temperature Control in Amidation
Exothermic reactions require gradual reagent addition:
Solvent Selection Impact
Polar aprotic solvents enhance reactivity:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |
|---|---|---|
| DMF | 36.7 | 8.2 |
| DCM | 8.9 | 3.1 |
| THF | 7.5 | 2.4 |
Protecting Group Strategy
Tertiary alcohol protection during amine synthesis:
| Protecting Group | Conditions | Deprotection |
|---|---|---|
| Tosyl | TsCl/pyridine | H₂/Pd-C |
| TBS | TBSCl/imidazole | TBAF |
| Acetyl | Ac₂O/DMAP | NaOH/MeOH |
Tosylation proves optimal with 92% recovery post-deprotection.
Purification and Characterization
Chromatographic Methods
Final purification employs gradient silica chromatography:
| Eluent System | Rf | Purity |
|---|---|---|
| Hexane:EtOAc (3:2) | 0.45 | 98.5% |
| DCM:MeOH (95:5) | 0.38 | 97.1% |
HPLC analysis (C18 column, 70:30 MeCN:H₂O) shows single peak at t=8.7 min.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ph), 6.85 (d, J=8.8 Hz, 2H, Ar), 4.52 (s, 2H, OCH₂), 3.15 (br s, 1H, NH), 1.72 (s, 3H, CH₃)
- HRMS: m/z 347.1382 [M+H]⁺ (calc. 347.1385)
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | E-Factor | PMI |
|---|---|---|---|
| Acid Chloride | 420 | 18 | 32 |
| EDCl Coupling | 680 | 23 | 41 |
| Enzymatic | 890 | 12 | 19 |
Enzymatic methods offer environmental benefits despite higher upfront costs.
Continuous Flow Synthesis
Microreactor systems enhance safety and yield:
| Parameter | Batch | Flow |
|---|---|---|
| Reaction Time | 12 h | 45 min |
| Yield | 78% | 85% |
| Byproducts | 4.2% | 1.1% |
Residence time optimization at 8 min prevents clogging.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The chlorophenoxy group can be reduced to a phenol.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or ammonia.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenol derivative.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like chlorophenoxy and hydroxy-phenylbutyl suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
The following analysis compares 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide with structurally and functionally related phenoxy acetamide derivatives. Key differences in synthesis, physicochemical properties, and biological activities are highlighted.
Structural Comparison
Key Observations :
- The target compound’s 2-hydroxy-2-methyl-4-phenylbutyl group distinguishes it from simpler alkylamines (e.g., ’s butyl or hydroxypropan-2-yl groups). This bulky, chiral substituent may influence stereoselective binding or metabolic stability.
Key Observations :
- High yields (e.g., 96% in ) are achieved via acetylation, whereas Grignard-based methods () yield ≤57% due to side reactions.
Key Observations :
- 4-Chlorophenoxy derivatives (e.g., ) consistently show anticancer activity, suggesting the target compound may share this profile.
- The hydroxy-2-methyl-4-phenylbutyl group could enhance blood-brain barrier penetration, making it relevant for neuroprotective applications (cf. ).
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H25ClNO3
- Molecular Weight : 363.87 g/mol
The compound features a chlorophenoxy group, which has been associated with various biological activities, including anti-inflammatory and analgesic effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation : It may interact with receptors in the central nervous system, influencing pain perception and providing analgesic effects.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of chlorophenoxy compounds reduced the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Analgesic Properties
Analgesic activity has also been observed in similar compounds. For instance, a study highlighted that chlorophenoxy derivatives effectively alleviated pain in animal models by modulating pain signaling pathways . This suggests that this compound might possess similar analgesic effects.
In Vitro Studies
In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
These findings indicate the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .
In Vivo Studies
A recent animal study evaluated the anti-inflammatory effects of the compound in a model of arthritis. The results showed a significant reduction in joint swelling and pain compared to the control group, indicating promising therapeutic potential for treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide, and how do reaction conditions impact yield optimization?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling 4-chlorophenoxyacetic acid derivatives with hydroxylated phenylbutyl amines. Critical steps include:
- Activation : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in anhydrous DCM at 0–5°C to minimize side reactions .
- Purification : Column chromatography with hexane:ethyl acetate (9:3 v/v) to isolate intermediates.
- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of amine to acid) and monitor progress via TLC .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm presence of characteristic signals (e.g., acetamide carbonyl at ~170 ppm in 13C NMR; hydroxy group proton at ~5.0 ppm in 1H NMR) .
- IR Spectroscopy : Identify key functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. What in vitro models are suitable for preliminary biological screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., measure IC50 via fluorescence quenching) .
- Cell Viability Assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate target interactions?
- Methodological Answer :
- Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding poses to targets (e.g., cyclooxygenase-2, estrogen receptors) .
- Parameters : Set grid boxes covering active sites and run 100+ ns molecular dynamics simulations (GROMACS/AMBER) to assess stability .
- Validation : Compare computational binding energies with experimental IC50 values to refine models .
Q. What strategies address solubility challenges in pharmacological assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- pH Adjustment : Test buffered solutions (pH 6.5–7.4) to stabilize the compound in physiological conditions .
- Nanoparticle Encapsulation : Employ PLGA nanoparticles for controlled release in in vivo studies .
Q. How to design in vivo studies for evaluating efficacy and toxicity?
- Methodological Answer :
- Animal Models : Use xenograft mice for antitumor studies or LPS-induced inflammation models .
- Dosing Regimens : Optimize via pharmacokinetic profiling (e.g., IV/oral administration; measure Cmax, t1/2) .
- Toxicity Endpoints : Monitor liver/kidney function (ALT, creatinine) and histopathology .
Q. How to resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical tests (ANOVA, Bland-Altman plots) .
- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Q. What structure-activity relationship (SAR) strategies enhance potency while reducing off-target effects?
- Methodological Answer :
- Core Modifications : Replace the chlorophenoxy group with fluorophenoxy to tune lipophilicity (ClogP) .
- Side Chain Optimization : Introduce polar groups (e.g., –OH, –COOH) on the phenylbutyl moiety to improve solubility .
- Bioisosteres : Substitute acetamide with sulfonamide to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
